molecular formula C16H24Cl2N2O3 B4409487 5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride

5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride

Cat. No.: B4409487
M. Wt: 363.3 g/mol
InChI Key: MUTXFCJYGRKCCY-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzaldehyde core substituted with chloro, ethoxy, and piperazinyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride typically involves multi-step organic reactions. One common route includes the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(4-methylpiperazin-1-yl)ethanol under basic conditions to form the intermediate 5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: 5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzoic acid

    Reduction: 5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid
  • 5-chloro-2-ethoxy-phenyl-(4-methyl-piperazin-1-yl)-methanone hydrochloride
  • 2-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide

Uniqueness

5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3.ClH/c1-18-4-6-19(7-5-18)8-9-21-10-11-22-16-3-2-15(17)12-14(16)13-20;/h2-3,12-13H,4-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXFCJYGRKCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Cl)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
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5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
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5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
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5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
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5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
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5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride

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